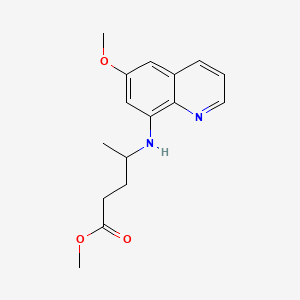

Carboxyprimaquine Methyl Ester

説明

特性

IUPAC Name |

methyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-11(6-7-15(19)21-3)18-14-10-13(20-2)9-12-5-4-8-17-16(12)14/h4-5,8-11,18H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUKHBGFHNUUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Carboxyprimaquine Methyl Ester can be synthesized through various chemical reactions. One common method involves the hydrogenation of carboxyprimaquine-β-D-glucuronide benzyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen gas . Another method involves the reduction of benzyl 1-O-levulinyl-D-glucuronate with sodium borohydride (NaBH4) in glacial acetic acid .

Industrial Production Methods: Industrial production of Carboxyprimaquine Methyl Ester typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to confirm the identity and purity of the compound .

化学反応の分析

Hydrolysis and Degradation

The hydrolysis of Carboxyprimaquine Methyl Ester to regenerate carboxyprimaquine involves:

-

Acid-catalyzed acidolysis : Propionic acid or similar carboxylic acids act as catalysts in the presence of water .

-

Mechanism : The ester reacts with water to produce carboxyprimaquine and methanol. The catalyst (e.g., propionic acid) enhances reaction kinetics by stabilizing intermediates and driving methanol removal.

Reaction Equation :

Metabolic Pathways

In biological systems, Carboxyprimaquine Methyl Ester arises from primaquine metabolism:

-

Oxidative deamination : Primaquine undergoes amine oxidation to form carboxyprimaquine .

-

Methylation : Subsequent methylation of the carboxylic acid group yields the methyl ester .

LC–MS/MS Data (from human metabolism studies):

| Metabolite | Exact Mass | Molecular Formula | Key Fragment Ions |

|---|---|---|---|

| Carboxyprimaquine methyl ester | 275.1385 | C₁₅H₁₈N₂O₃ | m/z 274.1549 |

Analytical Methods

-

HPLC-MS : Used to monitor reaction progress and quantify products.

-

DSC/TGA : Characterize thermal stability and degradation profiles.

Key Observations

-

Enhanced Bioactivity : Metabolites of Carboxyprimaquine Methyl Ester exhibit improved antimalarial activity compared to primaquine .

-

Safety Considerations : Diazomethane is highly toxic and explosive, requiring specialized handling .

-

Catalyst Efficiency : Propionic acid accelerates hydrolysis kinetics by maintaining a stable carboxylic acid concentration in the reaction system .

科学的研究の応用

Carboxyprimaquine Methyl Ester has several scientific research applications, including:

作用機序

The mechanism of action of Carboxyprimaquine Methyl Ester is not fully understood. it is believed to involve the generation of reactive oxygen species (ROS) and interference with the electron transport chain in the parasite . The compound may also bind to and alter the properties of protozoal DNA, contributing to its antimalarial effects .

類似化合物との比較

Key Properties :

- Molecular formula : C₁₆H₂₁N₂O₃.

- Mass spectrometry : [M+H]⁺ at m/z 289.1560 with fragments at m/z 257.1287 (loss of CH₃OH) and m/z 175.0843 (loss of C₆H₁₀O₂) .

- Structural confirmation : Matches synthetic CPQ-ME in LC-MS/MS retention time and fragmentation patterns .

Comparison with Related Primaquine Metabolites

CPQ-ME is one of several PQ metabolites detected in human plasma. Below is a comparative analysis of its structural, metabolic, and pharmacokinetic properties:

Table 1: Key Metabolites of Primaquine

Structural and Metabolic Differences

CPQ-ME vs. Carboxyprimaquine (cPQ) :

- CPQ-ME is the methyl ester of cPQ, enhancing lipophilicity compared to the polar carboxylic acid .

- cPQ is a major circulating metabolite with 1,000-fold higher exposure to the (R)-enantiomer than (S)-enantiomer in plasma .

- CPQ-ME is less abundant in plasma, suggesting rapid hydrolysis back to cPQ or further metabolism .

- CPQ-ME vs. Phase II Metabolites: Glucuronides (e.g., PQN-carbamoyl glucuronide) exhibit increased water solubility due to glucuronic acid conjugation, favoring renal excretion . Glycosylated PQ (m/z 422.2315) represents another Phase II pathway, altering pharmacokinetics and tissue distribution .

CPQ-ME vs. Lactam Derivatives :

Pharmacokinetic Insights

- CPQ-ME Detection : Detected in plasma post-PQ administration but at lower concentrations than cPQ .

- Enantiomeric Disparity : While cPQ shows dramatic enantiomeric exposure differences (R >> S), CPQ-ME’s stereoselectivity remains uncharacterized .

Research Implications

- Metabolic Pathways: CPQ-ME formation involves monoamine oxidase-A (MAO-A), a target for modulating PQ metabolism and toxicity .

- Therapeutic Potential: Unlike cPQ, CPQ-ME’s ester group may enhance membrane permeability, though its antimalarial activity is unconfirmed .

- Analytical Challenges : Differentiation of CPQ-ME from isomers (e.g., dihydroxy derivatives) requires high-resolution LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。